Cas no 1306605-83-3 (7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-amine)
7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-amine
- STL451570
- 7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-3-amine
- 1,2,4-Triazolo[4,3-c]pyrimidin-3-amine, 7-chloro-
- EN300-77983
- SCHEMBL22147889
- 1306605-83-3
- CS-0285142
- AKOS013268733
- 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-amine
-
- Inchi: 1S/C5H4ClN5/c6-3-1-4-9-10-5(7)11(4)2-8-3/h1-2H,(H2,7,10)
- InChI Key: PQLMHHJMOBMOEL-UHFFFAOYSA-N
- SMILES: ClC1=CC2=NN=C(N)N2C=N1
Computed Properties
- Exact Mass: 169.0155228g/mol
- Monoisotopic Mass: 169.0155228g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 69.1
7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM392459-1g |
7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-amine |
1306605-83-3 | 95%+ | 1g |
$529 | 2024-08-02 | |
| Chemenu | CM392459-5g |
7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-amine |
1306605-83-3 | 95%+ | 5g |
$1586 | 2024-08-02 | |
| Chemenu | CM392459-10g |
7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-amine |
1306605-83-3 | 95%+ | 10g |
$2351 | 2024-08-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22073-1G |
7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-amine |
1306605-83-3 | 95% | 1g |
¥ 2,626.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22073-5G |
7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-amine |
1306605-83-3 | 95% | 5g |
¥ 7,873.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22073-10G |
7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-amine |
1306605-83-3 | 95% | 10g |
¥ 11,675.00 | 2023-04-07 | |
| Enamine | EN300-77983-0.05g |
7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-amine |
1306605-83-3 | 0.05g |
$612.0 | 2023-02-12 | ||
| Enamine | EN300-77983-0.1g |
7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-amine |
1306605-83-3 | 0.1g |
$640.0 | 2023-02-12 | ||
| Enamine | EN300-77983-0.25g |
7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-amine |
1306605-83-3 | 0.25g |
$670.0 | 2023-02-12 | ||
| Enamine | EN300-77983-0.5g |
7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-amine |
1306605-83-3 | 0.5g |
$699.0 | 2023-02-12 |
7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-amine Suppliers
7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-amine Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-amine
Professional Introduction to 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-amine (CAS No. 1306605-83-3)
7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-amine is a highly significant compound in the field of pharmaceutical chemistry, renowned for its versatile applications and structural complexity. This heterocyclic molecule, characterized by its chloro substituent and a fused triazolo[4,3-c]pyrimidine core, has garnered considerable attention due to its potential in drug discovery and development. The CAS number 1306605-83-3 uniquely identifies this compound, underscoring its distinct chemical identity and utility in synthetic and medicinal chemistry.
The structure of 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-amine features a pyrimidine ring system interconnected with a triazolopyrimidine moiety. This unique arrangement imparts remarkable chemical reactivity and binding properties, making it an attractive scaffold for designing novel bioactive molecules. The presence of the chloro group at the 7-position enhances its pharmacological potential by facilitating further functionalization and interaction with biological targets.
In recent years, the pharmaceutical industry has witnessed a surge in interest towards heterocyclic compounds due to their diverse biological activities. Among these, triazolo[4,3-c]pyrimidines have emerged as pivotal structures in the development of therapeutic agents. The compound in question has been extensively studied for its antimicrobial, antiviral, and anticancer properties. Its ability to modulate key cellular pathways has positioned it as a promising candidate for further investigation.
One of the most compelling aspects of 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-amine is its role as a precursor in synthesizing more complex pharmacophores. Researchers have leveraged its scaffold to develop derivatives with enhanced potency and selectivity. For instance, modifications at the amino group (N3) have been explored to improve binding affinity to specific enzymes and receptors. These efforts align with the broader goal of generating next-generation drugs with improved pharmacokinetic profiles.
The synthesis of 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-amine involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the formation of the triazolopyrimidine core through cycloaddition reactions between appropriate precursors. Subsequent functionalization steps introduce the chloro group at the 7-position and the amino group at the 3-position. These synthetic strategies underscore the compound's accessibility while maintaining high purity standards essential for pharmaceutical applications.
Recent advancements in computational chemistry have further accelerated the exploration of 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-amine's potential. Molecular modeling studies have provided valuable insights into its interactions with biological targets such as kinases and proteases. These simulations have guided experimental design by predicting binding modes and identifying key residues critical for drug efficacy. Such interdisciplinary approaches are reshaping how novel therapeutics are discovered and optimized.
The pharmacological evaluation of this compound has revealed intriguing properties that warrant deeper investigation. Preclinical studies have demonstrated its ability to inhibit aberrant signaling pathways implicated in various diseases. Notably, its interaction with cyclin-dependent kinases (CDKs) has been a focal point of research due to these enzymes' central role in cell cycle regulation and cancer progression. By targeting such pathways, 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-amine holds promise as a therapeutic agent.
In addition to its anticancer potential, 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-amine has shown promise in addressing infectious diseases caused by resistant pathogens. Its structural features allow it to disrupt essential bacterial or viral processes without causing significant toxicity to host cells. This selective toxicity is a cornerstone of effective antimicrobial therapy and underscores the importance of developing novel scaffolds like this one.
The drug development pipeline increasingly incorporates heterocyclic compounds due to their proven efficacy and structural diversity. Companies specializing in medicinal chemistry are prioritizing molecules like 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-amine for their ability to meet unmet medical needs across multiple therapeutic areas. Collaborative efforts between academia and industry are fostering innovation by combining experimental expertise with cutting-edge computational tools.
The future prospects for this compound remain bright as research continues to uncover new applications and refine synthetic methodologies. Ongoing clinical trials are evaluating derivatives designed to enhance bioavailability and reduce side effects while maintaining therapeutic activity. These trials represent a critical step toward translating laboratory findings into viable treatments for patients worldwide.
In conclusion, 7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-amine (CAS No. 1306605-83-3) exemplifies how structural complexity can be leveraged to create innovative pharmaceuticals with significant therapeutic potential. Its unique chemical properties make it an invaluable tool for researchers striving to develop next-generation drugs that address complex diseases more effectively than existing treatments alone could achieve.
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